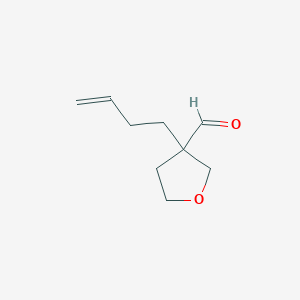
3-(But-3-en-1-yl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-en-1-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O₂. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a but-3-en-1-yl group attached to the oxolane ring, and an aldehyde functional group at the 3-position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)oxolane-3-carbaldehyde typically involves the following steps:
-
Formation of the Oxolane Ring: : The oxolane ring can be synthesized through cyclization reactions involving diols or halohydrins. For instance, 1,4-butanediol can be cyclized using an acid catalyst to form tetrahydrofuran (oxolane).
-
Introduction of the But-3-en-1-yl Group: : The but-3-en-1-yl group can be introduced via a Grignard reaction. This involves reacting a suitable halide (e.g., 3-bromo-1-butene) with magnesium to form the Grignard reagent, which is then reacted with the oxolane ring.
-
Aldehyde Functionalization: : The aldehyde group can be introduced through oxidation reactions. For example, the hydroxyl group at the 3-position of the oxolane ring can be oxidized using reagents like pyridinium chlorochromate (PCC) to form the aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for cyclization and oxidation steps, and employing more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
-
Oxidation: : The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : The aldehyde group can be reduced to form primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Substitution: : The but-3-en-1-yl group can undergo substitution reactions, where the double bond can be functionalized using reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, PCC
Reduction: NaBH₄, LiAlH₄
Substitution: Br₂, HBr
Major Products Formed
Oxidation: 3-(But-3-en-1-yl)oxolane-3-carboxylic acid
Reduction: 3-(But-3-en-1-yl)oxolane-3-methanol
Substitution: Various halogenated derivatives
Scientific Research Applications
3-(But-3-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and oxolane rings.
Industry: The compound can be used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes, particularly those involved in oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butan-2-yl)oxolane-3-carbaldehyde
- 3-(But-3-en-1-yl)oxirane-2-carbaldehyde
- 3-(But-3-en-1-yl)tetrahydrofuran-3-carbaldehyde
Uniqueness
3-(But-3-en-1-yl)oxolane-3-carbaldehyde is unique due to its combination of an oxolane ring, a but-3-en-1-yl group, and an aldehyde functional group. This unique structure imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-but-3-enyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-9(7-10)5-6-11-8-9/h2,7H,1,3-6,8H2 |
InChI Key |
ADSMUAKOXJSQRM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B15263231.png)
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B15263237.png)
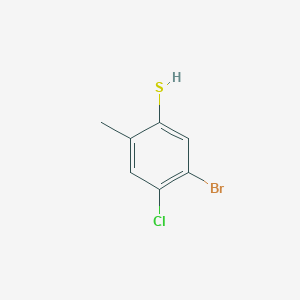
![tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate](/img/structure/B15263239.png)
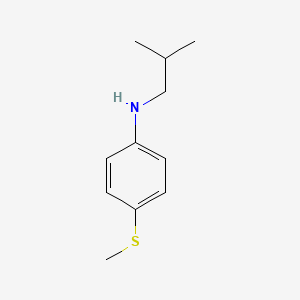
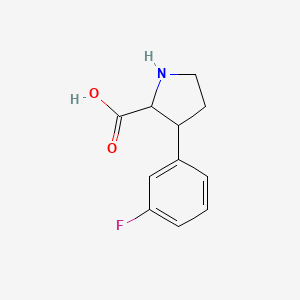
![tert-Butyl 7-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B15263279.png)
amine](/img/structure/B15263290.png)
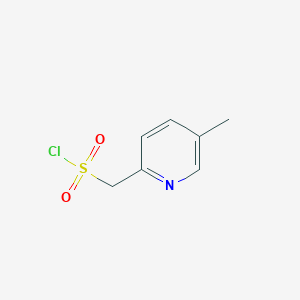
![4',4'-Difluoro-7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B15263301.png)
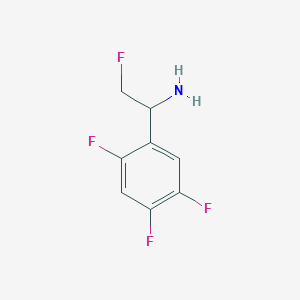
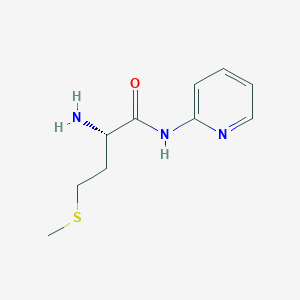

![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B15263331.png)
